molecular formula C14H18N4O2S B4057881 N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

Cat. No. B4057881
M. Wt: 306.39 g/mol
InChI Key: MSIKTIOXWPTRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as MMB-2201, is a synthetic cannabinoid that has been used extensively in scientific research. This compound is structurally similar to the well-known cannabinoid THC, which is the primary psychoactive compound found in marijuana. However, MMB-2201 has a much higher affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. This makes MMB-2201 a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.

Scientific Research Applications

General Pharmacological Applications

A dual inhibitor of cyclooxygenase and lipoxygenase pathways, S 19812, has been evaluated for its analgesic and anti-inflammatory activities. This compound showed significant non-opioid analgesic activity and excellent gastric tolerance in animal models, suggesting its potential use in pain and inflammation management without the common side effects associated with NSAIDs (Tordjman et al., 2003).

Antioxidant and Anticancer Activity

Compounds with structural similarities to N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide have been synthesized and evaluated for their antioxidant and anticancer activities. Novel derivatives displayed significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Furthermore, some derivatives exhibited notable anticancer properties against human glioblastoma and triple-negative breast cancer cell lines, identifying them as potential candidates for cancer therapy (Tumosienė et al., 2020).

Antimicrobial Applications

A series of novel derivatives have demonstrated significant antibacterial and antifungal activities, with some compounds reaching activity levels comparable to standard antimicrobial agents. This suggests the potential for developing new antimicrobial drugs based on these structures (Helal et al., 2013).

Lipoxygenase Inhibition

Derivatives have been explored as lipoxygenase inhibitors, showing moderately good activities. This is relevant for conditions associated with the lipoxygenase pathway, such as asthma, allergies, and certain types of inflammation (Aziz‐ur‐Rehman et al., 2016).

Anticancer, Antimicrobial, and DNA Interaction

A specific derivative exhibited broad biological activities, including antimicrobial, anticancer, and antileishmanial activities, alongside urease inhibition and interaction with DNA. These multifaceted properties highlight the compound's potential as a versatile pharmacological agent (Sirajuddin et al., 2015).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-4-12(21-14-17-15-9-18(14)2)13(19)16-10-7-5-6-8-11(10)20-3/h5-9,12H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIKTIOXWPTRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 2
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 4
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 5
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Reactant of Route 6
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide

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